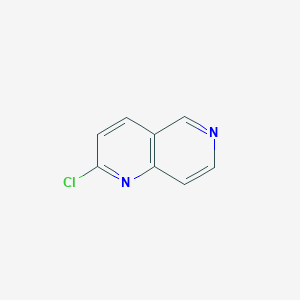

2-Chloro-1,6-naphthyridine

Beschreibung

Significance of Naphthyridine Scaffolds in Modern Chemistry

Naphthyridines are a class of bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. nih.gov There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms in the rings: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. nih.govacs.org This structural diversity leads to unique chemical and physical properties for each isomer, influencing their reactivity and potential applications.

The presence of the pyridine rings imparts a range of pharmacological properties to these scaffolds. researchgate.net Consequently, naphthyridine derivatives have been extensively investigated for their biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. researchgate.netencyclopedia.pubontosight.ai The 1,8-naphthyridine (B1210474) core, for instance, is a well-studied scaffold found in several antibacterial agents. researchgate.netwikipedia.org Similarly, fused 1,5-naphthyridines have shown notable cytotoxicity against cancer cell lines. encyclopedia.pub The inherent biological significance of the naphthyridine framework makes it a "privileged scaffold" in medicinal chemistry, a core structure that can be readily modified to interact with various biological targets. mdpi.com

The 1,6-naphthyridine (B1220473) isomer has emerged as a particularly valuable scaffold in both medicinal chemistry and materials science. acs.orgresearchgate.net Its derivatives have demonstrated a broad spectrum of biological activities, including potential as anticancer, antiviral, and antiasthmatic agents. researchgate.net For example, certain 1,6-naphthyridin-2(1H)-ones have been investigated for their cardiovascular applications, particularly as antihypertensives. mdpi.com Furthermore, dibenzo[c,h] researchgate.netnih.govnaphthyridines have been synthesized and evaluated as topoisomerase I inhibitors, a key target in cancer therapy. nih.gov

Beyond its medicinal applications, the 1,6-naphthyridine core exhibits interesting photophysical properties, making it a candidate for advanced materials. Some of its derivatives have been reported to have electronic and catalytic properties. acs.org The electron-poor nature of the naphthyridine ring system, when combined with electron-donating substituents, can lead to highly fluorescent compounds with potential applications as fluorescent probes. acs.org

General Overview of Naphthyridine Isomers and their Importance

Rationale for Academic Investigation of 2-Chloro-1,6-naphthyridine

The chlorine atom at the 2-position of the 1,6-naphthyridine ring imparts a unique reactivity profile to the molecule, making it a valuable intermediate in organic synthesis. The presence of this halogen allows for a variety of synthetic transformations, primarily through nucleophilic substitution and cross-coupling reactions.

The chloro substituent activates the 2-position for nucleophilic attack, enabling the introduction of a wide range of functional groups. This reactivity is crucial for the construction of more complex molecules. For instance, the chlorine atom can be displaced by various nucleophiles, such as amines, to introduce new side chains. nih.gov

Furthermore, this compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling, allow for the formation of carbon-carbon bonds, enabling the attachment of aryl and other organic fragments to the naphthyridine core. acs.org Cobalt-catalyzed cross-couplings have also been shown to be effective for the functionalization of chloronaphthyridines, often with a broader scope than iron-catalyzed methods. acs.org This versatility in reactivity makes this compound a key building block for creating libraries of diverse 1,6-naphthyridine derivatives for further investigation.

The strategic placement of the chlorine atom in this compound opens up a vast chemical space for derivatization. The ability to introduce a wide array of substituents at the 2-position allows for the fine-tuning of the molecule's electronic, steric, and pharmacokinetic properties. This is of paramount importance in drug discovery, where small structural modifications can lead to significant changes in biological activity and selectivity.

The functionalization of the 1,6-naphthyridine scaffold is a key area of research aimed at developing novel therapeutic agents and materials. acs.org For example, the synthesis of 2,8-disubstituted-1,6-naphthyridines has been explored for the development of potent and selective kinase inhibitors. acs.org The introduction of different functional groups can influence the molecule's ability to interact with specific biological targets.

The derivatization of this compound is not limited to the 2-position. The naphthyridine ring itself can undergo other reactions, such as electrophilic substitution, allowing for the introduction of substituents at other positions on the scaffold. This multi-faceted reactivity provides chemists with a powerful tool to generate a wide range of novel compounds with potentially valuable properties.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYKRMVSSXLKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543132 | |

| Record name | 2-Chloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23616-33-3 | |

| Record name | 2-Chloro-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23616-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 1,6 Naphthyridine and Its Derivatives

De Novo Synthesis Approaches

De novo synthesis provides a versatile platform for constructing the 1,6-naphthyridine (B1220473) core from acyclic or simple cyclic precursors. These methods allow for the strategic introduction of various substituents, leading to a wide array of derivatives.

Cyclization Reactions for Naphthyridine Ring Formation

Cyclization reactions are fundamental to the formation of the bicyclic naphthyridine framework. Several classical and modern cyclization strategies have been adapted and optimized for the synthesis of 1,6-naphthyridine derivatives.

The Friedländer condensation is a powerful and widely used method for synthesizing quinolines and their aza-analogs, including naphthyridines. tandfonline.comekb.eg This reaction typically involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. tandfonline.comconnectjournals.com

In the context of 1,6-naphthyridines, a common starting material is 4-amino-3-formylpyridine. This precursor can react with various ketones containing phosphoryl groups to yield 2-(phosphoryl)alkyl-substituted 1,6-naphthyridines. researchgate.net The reaction conditions can be tuned to control regioselectivity, which is crucial when using unsymmetrical ketones. ekb.eg While traditional Friedländer reactions often require harsh conditions and long reaction times, modern variations have been developed to address these limitations. ekb.eg These include the use of microwave irradiation, which can significantly reduce reaction times from hours to minutes and improve yields. Additionally, solid-supported catalysts like montmorillonite (B579905) K10 clay and reusable catalysts such as CeCl₃·7H₂O have been employed to create more environmentally friendly and efficient protocols. connectjournals.com

| Catalyst/Condition | Reactants | Product Type | Advantage |

| Piperidine/Microwave | 2-Aminonicotinaldehyde, Active Methylene Compounds | 2,3-Disubstituted-1,8-naphthyridines | Rapid reaction, high yields |

| Montmorillonite K10 Clay/Microwave | 2-Aminonicotinaldehyde, Carbonyl Compounds | 1,8-Naphthyridine (B1210474) derivatives | Solvent-free, reduced pollution |

| CeCl₃·7H₂O/Grinding | 2-Aminonicotinaldehyde, Carbonyl Compounds | 1,8-Naphthyridines | Solvent-free, room temperature connectjournals.com |

| Lewis/Brønsted Acids | o-Aminoaldehydes, Carbonyls | Benzo[h]naphthyridines | Catalytic, various options tandfonline.com |

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. jk-sci.com It can also be employed to construct halogenated heterocyclic systems, including 2-chloro-1,6-naphthyridines. This reaction typically involves treating a suitable precursor, such as an N-(pyridin-3-yl)acetamide, with a Vilsmeier reagent, which is a chloroiminium salt formed from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). jk-sci.comresearchgate.net

This one-pot reaction proceeds through formylation followed by an intramolecular cyclization and subsequent chlorination. For instance, the reaction of N-(pyridin-3-yl)acetamide with the Vilsmeier reagent leads to the formation of 2-chloro-1,5-naphthyridine-3-carbaldehyde. iau.ir Similarly, various substituted N-(pyridin-2-yl)acetamides can be converted into the corresponding 2-chloro-1,8-naphthyridine-3-carbaldehydes. researchgate.net The Vilsmeier-Haack reaction has proven to be an efficient route for producing chloro-substituted naphthyridine carbaldehydes, which are valuable intermediates for further functionalization. researchgate.netekb.egkashanu.ac.irrdd.edu.iq The reaction conditions, such as temperature, can be controlled to optimize yields and purity.

| Precursor | Reagents | Product |

| N-(pyridin-3-yl)acetamide | DMF, POCl₃ | 2-Chloro-1,5-naphthyridine-3-carbaldehyde iau.ir |

| Substituted N-(pyridin-2-yl)acetamides | DMF, POCl₃ | Substituted 2-Chloro-1,8-naphthyridine-3-carbaldehydes researchgate.net |

| N-(pyridin-2-yl)acetamide | DMF, POCl₃ | 2-Chloro-1,8-naphthyridine-3-carbaldehyde ekb.eg |

A recently developed strategy for the synthesis of highly substituted 1,6-naphthyridines involves a tandem nitrile hydration and cyclization sequence. This method provides access to 1,6-naphthyridine-5,7-diones, which are versatile intermediates. acs.orgacs.org The process begins with the hydration of a nitrile group to an amide under mild, neutral conditions, often facilitated by a catalyst. acs.orgacs.org

One notable catalyst for this transformation is the Ghaffar-Parkins catalyst, a platinum hydride-based complex, which demonstrates excellent reactivity in aqueous conditions. acs.orgacs.org Following the hydration, the cyclization of the resulting amide onto a pendant ester is achieved by adjusting the pH of the solution, for example, by adding a base like DBU. acs.orgacs.org This one-pot procedure is advantageous as it avoids harsh acidic or basic conditions that might not be compatible with sensitive functional groups. acs.orgacs.org The resulting 1,6-naphthyridine-5,7-diones can be easily isolated and subsequently converted to reactive 5,7-ditriflate intermediates for further diversification. acs.org

| Reaction Step | Conditions | Intermediate/Product | Yield |

| Nitrile Hydration | Ghaffar-Parkins catalyst, neutral aqueous conditions | Amide intermediate | High |

| Cyclization | DBU | 1,6-Naphthyridine-5,7-dione | 72-89% |

| Ditriflation | Triflic anhydride, 2,6-lutidine | 1,6-Naphthyridine-5,7-ditriflate | Not specified |

Multi-component reactions (MCRs) and domino reactions have emerged as powerful tools in organic synthesis for constructing complex molecules in a single pot, thereby increasing efficiency and atom economy. acs.org These strategies have been successfully applied to the synthesis of various fused naphthyridine derivatives.

One example is a three-component domino reaction involving an arylglyoxal monohydrate, a 5-aminopyrazole or isoxazole (B147169), and an indole (B1671886) in an acidic medium to form pyrazole (B372694)/isoxazole-fused naphthyridines. acs.org This process involves the formation of four new bonds and two new pyridine (B92270) rings through a sequence of Knoevenagel condensation, Michael addition, and double cyclization reactions. acs.org Another approach describes a three-component reaction of an aldehyde, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and an enaminone in the presence of a base to construct fused naphthyridine skeletons. rsc.org Furthermore, Mn(III)-mediated domino cascade reactions of cyclopropanols and 2-(2-isocyanophenyl)acetonitriles have been developed for the synthesis of polysubstituted benzo[b] tandfonline.comnaphthyridines. nih.govscilit.com Catalyst-free, multi-component reactions in environmentally friendly solvents like ethanol (B145695) have also been reported for the regioselective synthesis of functionalized acs.orgnaphthyridine derivatives. rsc.org

| Reaction Type | Components | Product | Key Features |

| Three-component Domino | Arylglyoxal monohydrate, 5-aminopyrazole/isoxazole, indole | Pyrazole/isoxazole-fused naphthyridines | Four new bonds, two new pyridine rings formed acs.org |

| Three-component | Aldehyde, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, enaminone | Fused naphthyridine derivatives | Domino construction of fused skeleton rsc.org |

| Mn(III)-mediated Domino | Cyclopropanols, 2-(2-isocyanophenyl)acetonitriles | Polysubstituted benzo[b] tandfonline.comnaphthyridines | C-C bond cleavage of cyclopropanols nih.govscilit.com |

| Three-component | Glutaraldehyde, malononitrile, β-ketoamides | Functionalized acs.orgnaphthyridines | Catalyst-free, green solvent rsc.org |

Tandem Nitrile Hydration/Cyclization Procedures

Strategies Utilizing Preformed Pyridine or Pyridone Rings

An alternative to de novo synthesis is the construction of the 1,6-naphthyridine ring system by building upon a pre-existing pyridine or pyridone ring. This approach is particularly useful when the starting pyridine derivative is readily available.

One such strategy involves the use of 4-chloropyridine (B1293800) derivatives. For example, ethyl 4,6-dichloro-3-pyridinecarboxylate can be reacted with an amine, which introduces the N1 substituent of the final 1,6-naphthyridin-2(1H)-one. nih.govmdpi.com Subsequent condensation with a compound like methyl phenylacetate (B1230308) completes the formation of the second ring. nih.govmdpi.com Another approach starts with commercially available 2-chloronicotinic acid, which can be converted to an ester and then subjected to a Stille coupling with vinyltributyltin to introduce a vinyl group. umich.edu An annulative cyclization with ammonia (B1221849) can then furnish the 7,8-dihydro-1,6-naphthyridin-5(6H)-one. umich.edu Similarly, 2-chloro-3-formylquinolines, which contain a preformed pyridine ring within the quinoline (B57606) structure, can undergo reductive amination followed by N-allylation and intramolecular Heck-type cyclization to yield tetrahydrobenzo[b] clockss.orgnaphthyridines. researchgate.net

| Precursor | Key Reactions | Product |

| Ethyl 4,6-dichloro-3-pyridinecarboxylate | Amination, Condensation with methyl phenylacetate | 1,6-Naphthyridin-2(1H)-one derivative nih.govmdpi.com |

| 2-Chloronicotinic acid | Esterification, Stille coupling, Annulative cyclization | 7,8-Dihydro-1,6-naphthyridin-5(6H)-one umich.edu |

| 2-Chloro-3-formylquinolines | Reductive amination, N-allylation, Heck cyclization | Tetrahydrobenzo[b] clockss.orgnaphthyridines researchgate.net |

Green Chemistry Methodologies in Naphthyridine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. These methodologies prioritize the use of less hazardous substances, alternative energy sources, and environmentally benign solvents. researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as reduced reaction times, higher yields, and enhanced purity of products. rasayanjournal.co.inchim.it This technique has been successfully employed in the synthesis of various naphthyridine derivatives. For instance, a catalyst-free, one-pot synthesis of 1,8-naphthyridine analogs has been achieved in high yields by reacting glutaraldehyde, malononitrile, and β-ketoamides in ethanol under microwave irradiation for just 20 minutes. ekb.eg This method is characterized by its simplicity, speed, and mild reaction conditions. ekb.eg

Another example involves the microwave-assisted, solvent-free synthesis of pyrazolo[3',4':4,5]pyrimido[1,2-a] niscair.res.inumich.edunaphthyridin-11-ones. connectjournals.com The cyclocondensation of 3-aryl-2-chloro-1,8-naphthyridines with 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid proceeds efficiently in the presence of a catalytic amount of DMF under microwave irradiation, yielding the desired products in high yields and purity. connectjournals.com Similarly, N-aryl-2-amino-1,6-naphthyridines have been synthesized using microwave assistance, highlighting the versatility of this technology in generating diverse naphthyridine scaffolds. researchgate.net A facile, three-component, catalyst-free protocol for synthesizing indeno[1,2-b] niscair.res.inmdpi.comnaphthyridine-1,10(2H)-dione derivatives has been established using microwave-assisted domino reactions in water, resulting in good to excellent yields within 20-30 minutes. researcher.lifersc.org

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Glutaraldehyde, malononitrile, β-ketoamides | Ethanol, Microwave (20 min) | 1,8-Naphthyridine analogs | High | ekb.eg |

| 3-Aryl-2-chloro-1,8-naphthyridines, 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | Solvent-free, DMF (cat.), Microwave | Pyrazolo[3',4':4,5]pyrimido[1,2-a] niscair.res.inumich.edunaphthyridin-11-ones | High | connectjournals.com |

| 4-Aminopyridin-2(1H)-ones, aldehydes, 1H-indene-1,3(2H)-dione | Water, Microwave (20-30 min) | Indeno[1,2-b] niscair.res.inmdpi.comnaphthyridine-1,10(2H)-dione derivatives | Good to excellent | researcher.lifersc.org |

Catalyst-Free Conditions and Environmentally Benign Solvents

The development of synthetic protocols that eliminate the need for catalysts and utilize environmentally friendly solvents is a cornerstone of green chemistry. Several catalyst-free methods for the synthesis of naphthyridine derivatives have been reported. For example, the synthesis of 1,2-dihydro niscair.res.inmdpi.com-naphthyridine derivatives has been achieved in high yields (90-97%) by simply grinding ketones, malononitrile, and amines in a mortar at room temperature for 5-7 minutes. researchgate.net This solvent-free and catalyst-free approach offers a clean and efficient route to these compounds. researchgate.net

Water, being a non-toxic and readily available solvent, is an ideal medium for organic reactions. A catalyst-free protocol for the synthesis of indeno[1,2-b] niscair.res.inmdpi.comnaphthyridine-1,10(2H)-dione derivatives has been successfully developed in water, showcasing the potential of aqueous media for complex heterocyclic synthesis. researcher.lifersc.org This one-pot, three-component reaction of 4-aminopyridin-2(1H)-ones, aldehydes, and 1H-indene-1,3(2H)-dione proceeds smoothly to afford the desired products in good to excellent yields. researcher.lifersc.org The process is notable for the formation of four new bonds and water as the only byproduct. rsc.org

Solid-State Reactions ("Grindstone Chemistry")

Solid-state reactions, often referred to as "grindstone chemistry," provide a solvent-free alternative to traditional solution-phase synthesis. niscair.res.insphinxsai.com This technique involves the grinding of solid reactants together, often with a catalytic amount of a solid reagent, to initiate a chemical reaction. niscair.res.inconnectjournals.com The energy for the reaction is supplied through friction, making it an energy-efficient process that often leads to high reactivity and reduced waste. niscair.res.inconnectjournals.com

This methodology has been successfully applied to the synthesis of 1,8-naphthyridine derivatives. For instance, the Claisen-Schmidt condensation of 2-(4-acetylphenylamino)-3-(4-chlorophenyl)-1,8-naphthyridine with various aromatic aldehydes has been carried out in the solid state by grinding with solid sodium hydroxide (B78521) at room temperature. niscair.res.in Similarly, 2-(4-cinnamoylphenylamino)-3-(4-trifluoromethylphenyl)-1,8-naphthyridines have been synthesized in good yields by grinding the corresponding ketone with aromatic aldehydes in the presence of solid potassium hydroxide. sphinxsai.com The synthesis of 1,3,4-oxadiazolyl-1,8-naphthyridines has also been achieved using a solid-state reaction with FeCl3·6H2O. connectjournals.com

Post-Synthetic Modifications and Functionalization

The 2-chloro substituent on the 1,6-naphthyridine ring serves as a versatile handle for introducing a wide range of functional groups, enabling the synthesis of diverse derivatives with potentially enhanced biological activities.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2-Chloro Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic halides. pressbooks.pub The electron-withdrawing nature of the nitrogen atoms in the 1,6-naphthyridine ring activates the C2-position towards nucleophilic attack, making the chloro group a good leaving group. This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols.

The regioselectivity of SNAr reactions on polyhalogenated heterocycles is a critical aspect. mdpi.comwuxiapptec.com In systems with multiple chloro-substituents, the position of substitution can often be controlled by the reaction conditions and the nature of the nucleophile. For instance, in 2,4,7-trichloropyrido[3,2-d]pyrimidine, selective SNAr reactions can be achieved at the C2 and C4 positions. researchgate.net This principle of regioselective substitution is crucial for the targeted synthesis of specifically functionalized 1,6-naphthyridine derivatives.

Cross-Coupling Reactions (e.g., Stille, Suzuki, Sonogashira) for C-C and C-X Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. acs.orguwindsor.ca These reactions offer a versatile platform for the diversification of the 2-chloro-1,6-naphthyridine scaffold.

Suzuki Coupling: This reaction involves the coupling of an aryl or vinyl halide with an organoboron compound in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl linkages. uwindsor.ca

Stille Coupling: The Stille reaction couples an organotin compound with an sp2-hybridized organic halide. It is known for its tolerance of a wide range of functional groups. umich.eduuwindsor.ca Chloro-substituted fused heterocycles, including 1,8-naphthyridines, have been shown to undergo Stille cross-coupling reactions. uwindsor.ca

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgwikipedia.org It is a highly efficient method for introducing alkynyl moieties onto aromatic rings. The Sonogashira coupling of 4-chloro-2-trichloromethylquinazoline has been reported, demonstrating its applicability to chloro-substituted nitrogen heterocycles. researchgate.net

These cross-coupling reactions provide access to a vast array of 2-substituted-1,6-naphthyridines, which are valuable for structure-activity relationship studies and the development of new therapeutic agents.

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl/vinyl halide, Organoboron compound | Forms C-C (biaryl) bonds | uwindsor.ca |

| Stille Coupling | Organotin compound, sp2-hybridized organic halide | Tolerant of many functional groups | umich.eduuwindsor.ca |

| Sonogashira Coupling | Terminal alkyne, Aryl/vinyl halide | Forms C-C (alkynyl) bonds | organic-chemistry.orgwikipedia.org |

Regioselective Functionalization Strategies

Regioselective functionalization is key to synthesizing specific isomers of substituted 1,6-naphthyridines. One effective strategy involves the directed ortho-lithiation of pivaloylaminopyridines. This method allows for the selective deprotonation of the methyl group positioned ortho to the pivaloylamino group, enabling subsequent reactions at that specific site. For instance, 2-chloro-3,4-dimethyl-5-pivaloylaminopyridine (B8303426) can be regioselectively lithiated at the ortho-methyl group, followed by reaction with 2,2-diethoxyacetophenone (B9421) and acid-catalyzed cyclization to yield 1,6-naphthyridine derivatives. tandfonline.com This approach provides a powerful tool for constructing specifically substituted naphthyridine cores that would be challenging to access through traditional methods like the Friedländer synthesis, which often requires less accessible ortho-aminoaldehydes. tandfonline.com

Another strategy for regioselective functionalization is the use of dihalo-substituted 1,6-naphthyridines as versatile intermediates. The differential reactivity of the halogen atoms allows for selective substitution reactions. For example, in dihalo-1,6-naphthyridines, one halogen can be selectively replaced through nucleophilic substitution or cross-coupling reactions, leaving the other halogen available for subsequent transformations. This stepwise functionalization enables the controlled introduction of various substituents at specific positions on the naphthyridine ring. evitachem.com

The functionalization of 2-chloropyridines is another important avenue. Strategies for the 4,5-regioselective functionalization of 2-chloropyridines have been developed as a key step in the total synthesis of natural products like (+)-floyocidin B. mdpi.com These methods often involve directed metalation or cross-coupling reactions to introduce substituents at the C4 and C5 positions with high selectivity. mdpi.com

| Starting Material | Reagents | Key Transformation | Product Type | Reference |

| 2-chloro-3,4-dimethyl-5-pivaloylaminopyridine | 1. sec-BuLi 2. 2,2-diethoxyacetophenone 3. Acid | Regioselective lithiation and cyclization | Substituted 1,6-naphthyridine | tandfonline.com |

| Dihalo-1,6-naphthyridine | Nucleophile/Boronic Acid | Regioselective substitution/coupling | Monosubstituted halo-1,6-naphthyridine | evitachem.com |

| 2-Chloropyridine derivatives | Metalating agents/Coupling reagents | 4,5-Regioselective functionalization | 2-Chloro-4,5-substituted pyridines | mdpi.com |

Oxidative Cyclization Reactions

Oxidative cyclization reactions provide a direct route to the 1,6-naphthyridine core. One such method involves the intramolecular Diels-Alder reaction of aryloxazoles with carbomethoxyacrylamides. This approach has been successfully employed in the synthesis of benzo[h]-1,6-naphthyridine systems. ucla.edu In a specific example, an amide intermediate is heated in the presence of a Lewis acid catalyst, such as Eu(fod)3, to afford the tricyclic benzo[h]-1,6-naphthyridine in high yield. This lactam can then be converted to the corresponding chloroimine by treatment with phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3). ucla.edu

Another example of oxidative cyclization is the reaction of an imine derived from the condensation of an aldehyde with aminoacetaldehyde diethyl acetal. Heating this imine with sulfuric acid and phosphorus pentoxide (P2O5) can lead to the formation of an oxazole, which can then undergo further transformations to build the naphthyridine system. ucla.edu

| Reactants | Conditions | Product | Yield | Reference |

| Amide (14) | Eu(fod)3, o-dichlorobenzene, reflux, 18 h | Benzo[h]-1,6-naphthyridine (20) | 85% | ucla.edu |

| Lactam (20) | PCl5, POCl3, reflux | Chloroimine (21) | 95% | ucla.edu |

| Imine (25) | H2SO4, P2O5, heat | Oxazole (26) | 14% (unoptimized) | ucla.edu |

Derivatization from Aldehyde Intermediates (e.g., Chalcone Synthesis)

Aldehyde intermediates, particularly formyl-naphthyridines, are valuable precursors for synthesizing a wide range of derivatives, including chalcones. The Vilsmeier-Haack reaction is a common method to introduce a formyl group onto a naphthyridine precursor. For instance, N-(pyridin-2-yl) acetamide (B32628) can be treated with a Vilsmeier reagent (POCl3 and DMF) to produce 2-chloro-1,8-naphthyridine-3-carbaldehyde. ekb.egresearchgate.nettsijournals.comkashanu.ac.ir Similarly, 2-chloro-1,5-naphthyridine-3-carbaldehyde can be synthesized from N-(pyridin-3-yl) acetamide using the same conditions. iau.ir

These aldehyde intermediates readily undergo Claisen-Schmidt condensation with various acetophenones or other ketones to yield chalcones. ekb.egresearchgate.netiau.ir For example, 2-chloro-3-formyl-1,8-naphthyridine reacts with acetophenone (B1666503) in the presence of ethanolic sodium hydroxide to produce the corresponding chalcone. ekb.egresearchgate.net These chalcones are versatile intermediates themselves and can be further modified, for instance, through bromination or iodination to introduce additional functional groups. ekb.egresearchgate.netiau.ir

| Aldehyde Intermediate | Ketone | Reaction Type | Product | Reference |

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Acetophenone | Claisen-Schmidt Condensation | Chalcone (2a) | ekb.egresearchgate.net |

| 2-Chloro-1,5-naphthyridine-3-carbaldehyde | p-Hydroxy acetophenone | Claisen-Schmidt Condensation | Chalcone (2b) | iau.ir |

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Pyridine-3-acetyl | Claisen-Schmidt Condensation | Chalcone (2c) | ekb.eg |

Introduction of Diverse Substituents for Structure-Activity Relationship (SAR) Studies

The systematic introduction of diverse substituents onto the this compound scaffold is fundamental for establishing robust structure-activity relationships (SAR). This process allows for the fine-tuning of pharmacological properties.

A designed scaffold-hop approach has been used to discover 2,8-disubstituted-1,6-naphthyridines as dual CDK8/19 ligands. acs.org In this approach, substituents that were found to be optimal in a related pyridine series were incorporated into the 1,6-naphthyridine scaffold. For example, a methylpyrazolylphenyl group at the C-8 position and a methyl amide at the C-2 position resulted in a compound with potent CDK8 affinity. acs.org Further modifications, such as introducing an N-methyl or NH sultam, were shown to improve metabolic stability while maintaining potency. acs.org

The introduction of substituents at the C5 position of the 1,6-naphthyridine scaffold has also been explored to block metabolism by aldehyde oxidase. An amino substituent at this position was found to be effective in this regard. acs.org However, the introduction of methoxy, methyl, or difluoromethyl groups at C5 led to a significant decrease in CDK8 affinity. acs.org

A practical and scalable synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been developed using Grignard reagents. mdpi.com This method allows for the facile introduction of a variety of aryl and alkyl substituents at the C-3 position. Furthermore, by changing the orthoformate reagent to an orthoacetate, a methyl group can be introduced at the C-2 position, further expanding the accessible chemical space for SAR studies. mdpi.com

The development of methods for the rapid diversification of the 1,6-naphthyridine scaffold is of high interest. One such method utilizes heteroaryl ditriflate intermediates, which can be predictably and selectively substituted to generate a wide range of functionalized naphthyridines. acs.org This approach facilitates the exploration of substituents at the 5, 7, and 8-positions. acs.org

| Position(s) | Substituent Type | Rationale/Observation | Reference |

| C2, C8 | Methyl amide, Methylpyrazolylphenyl | Potent CDK8 affinity | acs.org |

| C2 | N-methyl/NH sultam | Improved metabolic stability | acs.org |

| C5 | Amino | Abrogated aldehyde oxidase-mediated metabolism | acs.org |

| C5 | Methoxy, methyl, difluoromethyl | Significant drop in CDK8 affinity | acs.org |

| C3 | Aryl, Alkyl | Introduced via Grignard reagents for SAR | mdpi.com |

| C2 | Methyl | Introduced via orthoacetate for SAR | mdpi.com |

| C5, C7, C8 | Various | Rapid diversification via ditriflate intermediates | acs.org |

Computational Chemistry and Theoretical Investigations of 2 Chloro 1,6 Naphthyridine

Density Functional Theory (DFT) Studies

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. dergipark.org.trrsc.org It is widely applied to molecules to predict their properties.

Prediction of Electronic Excitations and Spectroscopic Properties (e.g., UV-Vis, IR)Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) and theoretical vibrational spectra (IR).dntb.gov.uamdpi.comAlthough experimental UV-Vis data for some 1,6-naphthyridine (B1220473) derivatives exist, theoretically predicted spectra for the title compound are absent from the reviewed sources.researchgate.net

Advanced Computational Approaches

Beyond standard DFT, more advanced computational methods can provide deeper insights. However, the application of such advanced approaches to the study of 2-Chloro-1,6-naphthyridine has not been reported in the available literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the electronic excited state properties of molecules. beilstein-journals.orgarxiv.org It is an extension of Density Functional Theory (DFT) and is widely employed for its favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules. arxiv.orgresearchgate.net The method calculates excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital, and oscillator strengths, which relate to the intensity of electronic transitions seen in UV-visible absorption spectra. gaussian.comnih.gov

TD-DFT calculations can elucidate the nature of excited states, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions. researchgate.net The methodology is cast as an eigenvalue problem where the eigenvalues correspond to the excitation energies. arxiv.org While TD-DFT is a workhorse for computational electronic spectroscopy, its accuracy can be sensitive to the choice of the exchange-correlation functional, and it has known limitations, for instance, in accurately describing charge-transfer and Rydberg excitations with standard functionals. arxiv.orgresearchgate.net

Quantum Chemical Calculations for Optoelectronic Property Prediction

Quantum chemical calculations, primarily using DFT, are crucial for predicting the optoelectronic properties of organic molecules. These calculations provide access to key parameters that govern how a molecule interacts with light and electric fields. scielo.org.mx Important predicted properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment. researchgate.net The HOMO-LUMO gap is particularly significant as it relates to the chemical reactivity and the energy of the lowest electronic excitation. scielo.org.mx A smaller gap generally implies that the molecule can be excited by lower-energy light.

For this compound, DFT calculations can predict its fundamental electronic properties. The introduction of a chlorine atom to the 1,6-naphthyridine scaffold is expected to influence its electronic structure through inductive and resonance effects, modulating the HOMO and LUMO energy levels. Theoretical studies on related substituted acridines have shown that DFT calculations can effectively model the influence of substituents on the electronic properties and photophysics of the core structure. beilstein-journals.orgbeilstein-journals.org

While detailed experimental or theoretical studies on the optoelectronic properties of this compound are scarce, basic molecular properties have been computed and are available through databases like PubChem. nih.gov These provide a starting point for understanding its electronic profile.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅ClN₂ | PubChem nih.gov |

| Molecular Weight | 164.59 g/mol | PubChem nih.gov |

| XLogP3-AA | 2.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

Furthermore, studies on other 1,6-naphthyridine derivatives have highlighted their potential for applications in nonlinear optics (NLO), where they exhibit second harmonic generation upon laser excitation. nih.gov Solvatochromism studies combined with calculations can be used to estimate properties like first-order hyperpolarizability (β), a measure of NLO activity. nih.gov Quantum chemical investigations on this compound would be essential to explore its potential in this area.

Molecular Docking Simulations in Biological Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg It is extensively used in drug discovery to predict how a potential drug molecule (ligand) binds to a protein target's active site. mdpi.com By simulating the interaction, docking can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. ekb.eg

The 1,6-naphthyridine scaffold is a recognized pharmacophore found in molecules with a range of biological activities. Derivatives have been investigated as inhibitors for various enzymes. For instance, novel 8-hydroxy- beilstein-journals.orgCurrent time information in Bangalore, IN.naphthyridines have been designed and synthesized as potent inhibitors of HIV-1 integrase, with some compounds showing IC₅₀ values in the nanomolar range. acs.org In another study, derivatives of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] beilstein-journals.orgCurrent time information in Bangalore, IN.naphthyridine were identified as monoamine oxidase B (MAO-B) inhibitors, with potencies in the low micromolar range. mdpi.com

Although no specific molecular docking studies featuring this compound as the ligand are prominently reported, its structural similarity to these active compounds suggests its potential as a core scaffold for designing new inhibitors. A docking study of this compound into a target protein like HIV-1 integrase or MAO-B would involve placing the molecule into the binding pocket and evaluating the interactions. The chlorine atom could potentially form halogen bonds or participate in hydrophobic interactions, influencing the binding orientation and affinity. Such simulations would be the first step in a structure-based drug design campaign to develop novel therapeutic agents based on the this compound framework. ekb.eg

Applications in Medicinal Chemistry and Drug Discovery

2-Chloro-1,6-naphthyridine as a Privileged Scaffold for Bioactive Compounds

The 1,6-naphthyridine (B1220473) core is considered a "privileged scaffold" in medicinal chemistry. This concept, introduced in the late 1980s, describes molecular frameworks that are able to provide ligands for diverse biological receptors through modification of substituents. mdpi.com The 1,6-naphthyridine structure is present in numerous natural products, such as the alkaloids aaptamine (B1664758) and isoaaptamine, which exhibit antineoplastic and antimicrobial properties. researchgate.net This inherent biological relevance has spurred chemists to develop synthetic routes to a wide range of functionalized 1,6-naphthyridine derivatives. researchgate.netresearchgate.net

The compound this compound serves as a particularly valuable starting material, or synthon, in the development of these bioactive molecules. The chlorine atom at the C2 position is a reactive site, amenable to nucleophilic substitution reactions. This allows for the strategic introduction of various functional groups, a key step in creating libraries of compounds for screening and in performing structure-activity relationship (SAR) studies. smolecule.comnih.gov The ability to readily diversify the scaffold from this chlorinated intermediate makes it a cornerstone for accessing novel compounds with potential therapeutic applications. researchgate.netsmolecule.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For 1,6-naphthyridine derivatives, extensive research has been conducted to correlate structural modifications with changes in potency and selectivity against various biological targets. researchgate.netsmolecule.com

The biological activity of 1,6-naphthyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core.

C2 Position: The C2 position, often the site of the initial chlorine atom, is critical for activity. In studies on CDK8/19 kinase inhibitors, replacing the chloro group with a methyl amide was a key step in generating potent compounds. acs.org Further modifications at this position to introduce heterocycles like isoxazole (B147169) and N-methylimidazole were shown to restore CDK8 affinity and cellular activity. acs.org

C5 Position: Substituents at the C5 position can significantly influence potency and metabolic stability. For instance, the removal of a 5-chloro substituent in a series of PDE10A inhibitors led to a significant loss in potency. nih.gov Conversely, in a different series of CDK8/19 inhibitors, the introduction of an amino substituent at C5 was crucial for abrogating rapid metabolism by aldehyde oxidase, thereby improving the compound's pharmacokinetic profile. acs.org However, adding methoxy, methyl, or difluoromethyl groups at this position resulted in a significant drop in CDK8 affinity. acs.org

C7 Position: The C7 position is another key site for modification. In the development of inhibitors for FGF receptor-1 tyrosine kinase, the introduction of a water-soluble morpholinylpropylamino group at the 7-amino position maintained high potency and selectivity. acs.org For CDK8/19 inhibitors, C7-triflates were shown to smoothly undergo various coupling reactions, allowing for the introduction of diverse groups, including amines via Buchwald amination and chloro groups. acs.org

C8 Position: For CDK8/19 inhibitors, incorporating methylpyrazolylphenyl or methylindazole groups at the C-8 position of the 1,6-naphthyridine scaffold led to potent compounds. acs.org This highlights the importance of this position in establishing key interactions with the biological target. acs.org

| Compound Series | Target | Position | Substituent Modification | Impact on Activity/Properties | Reference |

|---|---|---|---|---|---|

| CDK8/19 Inhibitors | CDK8/19 Kinase | C2 | Methyl amide, Isoxazole, N-methylimidazole | Maintained or restored potency. | acs.org |

| PDE10A Inhibitors | PDE10A | C5 | Removal of Chloro group | Significant loss of potency. | nih.gov |

| CDK8/19 Inhibitors | CDK8/19 Kinase | C5 | Amino group | Blocked rapid metabolism, improving stability. | acs.org |

| FGFR-1 Inhibitors | FGFR-1 Tyrosine Kinase | C7 | Morpholinylpropylamino group | Retained high potency and selectivity; improved water solubility. | acs.org |

| CDK8/19 Inhibitors | CDK8/19 Kinase | C8 | Methylpyrazolylphenyl, Methylindazole | Led to potent inhibition. | acs.org |

A primary goal of medicinal chemistry is to optimize lead compounds to enhance their potency and selectivity for the intended biological target, thereby increasing efficacy and reducing potential side effects.

In the pursuit of FGF receptor-1 (FGFR-1) tyrosine kinase inhibitors, SAR studies revealed that while 3-phenyl analogues were nonspecific, introducing a 3-(3,5-dimethoxyphenyl) group resulted in derivatives with high selectivity for FGFR alone. acs.org Further modification at the 7-position with a morpholinylpropylamino group created a water-soluble analogue that retained high potency (IC50 of 31 nM) and selectivity, demonstrating a successful optimization strategy. acs.org

For inhibitors of PDE10A, a target for schizophrenia treatment, replacing a pyrimidine (B1678525) core with a 1,5-naphthyridine (B1222797) and substituting a pyrazole (B372694) with a 5-methyl-1,3,4-thiadiazole led to an 8-fold improvement in potency. nih.gov

In the development of anti-Alzheimer's agents, a bioisosteric replacement of an oxygen atom with an amine nitrogen atom to form a tetrahydrobenzo[h] researchgate.netresearchgate.netnaphthyridine scaffold proved successful. ub.edu This modification, which increased the basicity of a pyridine (B92270) nitrogen, was hypothesized to enable stronger cation–π interactions with the target enzyme. ub.edu A subsequent hybrid compound based on this naphthyridine scaffold was roughly 10-fold more potent than its predecessor. ub.edu

Impact of Substituents at C2, C5, C7, and C8 Positions

Therapeutic Areas of Interest for this compound Derivatives

The versatility of the 1,6-naphthyridine scaffold has led to its exploration in several key therapeutic areas, most notably in oncology and virology. researchgate.netresearchgate.net

Derivatives of 1,6-naphthyridine are recognized for their potential as anticancer agents. researchgate.netsmolecule.com Their mechanisms of action often involve the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are frequently dysregulated in cancer.

One significant area of research has been the development of 1,6-naphthyridine-based inhibitors of the FGF receptor-1 (FGFR-1) tyrosine kinase. acs.org A 7-acetamide derivative from this class was found to inhibit the growth of FGFR-expressing tumor cell lines and was particularly potent against human umbilical vein endothelial cells (HUVECs), which are critical for angiogenesis (the formation of new blood vessels that tumors need to grow). acs.org This compound was also a very potent inhibitor of HUVEC microcapillary formation and invasion, and it showed significant in vivo antitumor effects in a mouse model. acs.org

Additionally, 1,6-naphthyridin-2(1H)-ones with a double bond between C3 and C4 are frequently associated with antitumor activity in scientific literature and patents. mdpi.com Structure-activity relationship studies have also been conducted on 1H-imidazo[4,5-h] researchgate.netresearchgate.net-naphthyridin-2(3H)-ones as inhibitors of c-Met kinase, another important target in cancer therapy. researchgate.netresearchgate.net

The 1,6-naphthyridine scaffold has also been successfully employed in the development of potent anti-HIV agents. researchgate.netresearchgate.net A notable example is a class of 8-hydroxy- researchgate.netresearchgate.netnaphthyridines designed as inhibitors of HIV-1 integrase, an enzyme essential for the virus to insert its genetic material into the host cell's DNA. acs.org One compound from this class was reported to inhibit the strand transfer step of the integration process with an IC50 of 10 nM and inhibited 95% of HIV-1 infection spread in cell culture at a concentration of 0.39 μM, without showing cytotoxicity at much higher concentrations. acs.org The antiviral activity and mechanism of action were confirmed using viruses with specific mutations in the integrase enzyme. acs.org

Antimicrobial and Antibacterial Activities of this compound Derivatives

The naphthyridine scaffold is a recognized pharmacophore in the development of antimicrobial and antibacterial agents. While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, the broader family of chloro-substituted naphthyridine derivatives has demonstrated significant potential in combating bacterial infections.

Research into related isomers, such as 2-chloro-1,8-naphthyridine-3-carbaldehyde, has shown moderate antibacterial activity against E. coli and high activity against S. pyogenes. mdpi.com Furthermore, compounds incorporating a chloro substituent on the naphthyridine ring have displayed notable antibacterial and antifungal activities. mdpi.com This suggests that the presence of a chlorine atom on the naphthyridine core, as in this compound, could be a key feature for antimicrobial efficacy.

Inhibition of Bacterial Topoisomerase II and DNA Gyrase

A primary mechanism by which many naphthyridine-based antibacterials exert their effect is through the inhibition of essential bacterial enzymes, namely DNA gyrase (a type II topoisomerase) and topoisomerase IV. ontosight.ai These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. The well-established quinolone antibiotics, such as nalidixic acid, function through this mechanism, and many newer derivatives are based on the 1,8-naphthyridine (B1210474) core. nih.govinnovareacademics.in

While direct studies on this compound as a DNA gyrase inhibitor are limited, research on its isomers and related structures is informative. For instance, derivatives of 1,5-naphthyridinone have been shown to inhibit bacterial topoisomerase, leading to bacterial death. nih.gov Additionally, computational studies have demonstrated that 1,8-naphthyridine derivatives can effectively block DNA gyrase. kashanu.ac.ir Certain 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives are potent inhibitors of DNA gyrase. nih.gov These findings suggest that the 1,6-naphthyridine scaffold, including its chloro-substituted variants, represents a promising starting point for the design of novel bacterial topoisomerase II inhibitors.

Efflux Pump Inhibition

Bacterial efflux pumps are a significant cause of multidrug resistance (MDR), as they actively transport antibiotics out of the bacterial cell. A promising strategy to combat MDR is the use of efflux pump inhibitors (EPIs) to restore the efficacy of existing antibiotics. Derivatives of the naphthyridine family have emerged as potential EPIs.

Specifically, 1,8-naphthyridine sulfonamides have been identified as inhibitors of the NorA and MepA efflux pumps in Staphylococcus aureus. mdpi.commdpi.com Molecular docking studies have supported this, indicating that these compounds can attenuate resistance by targeting these pumps. mdpi.com One of the studied compounds, 2,3,4-trifluoro-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, demonstrated a high binding affinity to these proteins, suggesting the importance of the chloro-naphthyridine structure in this activity. nih.gov Other 1,8-naphthyridine sulfonamide derivatives have also shown inhibitory action against the Tet(K) and MsrA efflux pumps in multiresistant S. aureus strains. nih.gov While these studies focus on the 1,8-isomer, they highlight the potential of the broader chloro-naphthyridine class, including this compound, as a scaffold for developing novel EPIs.

Activity against Multi-Drug Resistant Strains

The rise of multi-drug resistant (MDR) bacteria presents a formidable challenge to global health. The development of new agents active against these strains is a critical area of research. Derivatives of naphthyridine have shown promise in this regard, not only as standalone agents but also as compounds that can enhance the activity of existing antibiotics.

Studies have shown that 1,8-naphthyridine derivatives can boost the efficacy of fluoroquinolone antibiotics against MDR bacterial strains. kashanu.ac.irkashanu.ac.irgrafiati.com For example, while some 1,8-naphthyridine compounds showed no direct antibacterial activity, they were able to significantly decrease the minimum inhibitory concentration (MIC) of fluoroquinolones when used in combination. grafiati.comnih.govresearchgate.net A specific derivative, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, was effective in modulating the activity of norfloxacin, ofloxacin, and lomefloxacin (B1199960) against resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. grafiati.comnih.gov Furthermore, a derivative of the 1,5-isomer, 2-chloro-7-methoxy-1,5-naphthyridine, has been reported to be effective against MDR bacterial strains. These findings underscore the potential of the this compound scaffold in the development of therapies to combat multidrug resistance.

Antimalarial and Antituberculosis Potential

In addition to antibacterial applications, the naphthyridine scaffold has been investigated for its activity against other significant infectious diseases, including malaria and tuberculosis.

Derivatives of 1,6-naphthyridines have been identified as potent antimalarial agents. researchgate.net Research has led to the synthesis of compounds like 8-chloro-4-(2'-N,N-dibutylamino-1'-hydroxyethyl)benzo[h]-1,6-naphthyridine, which demonstrated activity against Plasmodium berghei in mice. acs.org While this particular compound showed limited activity against other Plasmodium species, it highlights the potential of the chloro-substituted benzo[h]-1,6-naphthyridine core in antimalarial drug discovery. acs.org

The 1,8-naphthyridine isomer has been a focus of antituberculosis research. researchgate.net Various derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. For instance, certain 1,8-naphthyridine-3-carbonitrile (B1524053) analogues have shown promising anti-tuberculosis activity. kashanu.ac.ir While direct evidence for the antituberculosis potential of this compound is not yet prominent, the established activity of its isomers suggests that this is a worthwhile area for future investigation.

Neurological Applications (e.g., Memory Disorders, Alzheimer's Disease)

The neuroprotective potential of naphthyridine derivatives has led to their investigation in the context of neurological disorders such as memory impairment and Alzheimer's disease.

Derivatives of 1,8-naphthyridin-2(1H)-one, such as 1-(2-fluorobenzyl)-3-(2-tolyl)-1,8-naphthyridin-2(1H)-one, have been explored for the treatment of memory disorders, particularly in Alzheimer's disease. researchgate.netekb.egresearchgate.net

More directly related to the 1,6-naphthyridine scaffold, a series of novel phosphodiesterase 5 (PDE5) inhibitors based on a 1,2,3,4-tetrahydrobenzo[b] researchgate.netnaphthyridine core have been developed for the potential treatment of Alzheimer's disease. nih.govresearchgate.net One of the most potent compounds identified, 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b] researchgate.netnaphthyridine-8-carbonitrile, exhibited an exceptionally low in vitro IC₅₀ of 0.056 nM and showed efficacy in a mouse model of Alzheimer's disease. nih.govresearchgate.net

Furthermore, hybrid molecules combining a tetrahydrobenzo[h] researchgate.netnaphthyridine moiety with 6-chlorotacrine have been designed as multi-target agents for Alzheimer's disease, targeting β-amyloid, tau, and cholinesterase pathologies. tdx.cat These findings highlight the significant potential of the this compound scaffold as a foundational element in the design of new therapeutic agents for debilitating neurological conditions.

Applications in Materials Science and Optoelectronics

Naphthyridine Derivatives as Luminescence Materials

Naphthyridine derivatives are frequently explored as luminescent materials due to their inherent structural rigidity and the electron-deficient nature of the diazine rings. acs.orgnih.govacs.org These characteristics are foundational to creating materials that can efficiently emit light, a process known as luminescence. mdpi.com The core structure provides a versatile platform that can be chemically modified to fine-tune the resulting photophysical properties. nih.gov

The synthesis of luminescent materials often involves precursor molecules that can be readily functionalized. For instance, chloro-substituted naphthyridines and related quinolines serve as key starting points. Through cross-coupling reactions like the Suzuki-Miyaura coupling, aryl groups can be introduced to the core structure. This was demonstrated in the synthesis of novel aryl and diarylbenzo[h] Current time information in Bangalore, IN.researchgate.netnaphthyridines, which were prepared from 4-amino-2-chloroquinoline-3-carbaldehyde. nih.gov The introduction of these aryl groups was shown to enhance the fluorescence quantum yields. nih.gov

Similarly, fluorescent 1,6-naphthyridin-7(6H)-ones have been synthesized and studied for their promising photophysical properties, which are suitable for creating fluorescent nucleoside analogues. mdpi.com The development of these advanced materials often begins with simpler, functionalized building blocks like 2-chloro-3-formylpyridine. mdpi.com Research has also been conducted on pyrrolo[3,2-c] Current time information in Bangalore, IN.researchgate.netnaphthyridin-11(10H)-one derivatives, which exhibit significant thermal stability and favorable photophysical properties for potential use as fluorophores.

The following table summarizes the photophysical properties of some synthesized pyrrolo[3,2-c] Current time information in Bangalore, IN.researchgate.netnaphthyridin-11(10H)-one derivatives, showcasing their potential as luminescent materials. Current time information in Bangalore, IN.

| Compound | Absorption λmax (nm) in DMF | Emission λmax (nm) in DMF | Quantum Yield (ΦF) |

| 2a | 392 | 492 | 0.23 |

| 2b | 362 | 450 | 0.34 |

| 2c | 331 | 421 | 0.29 |

| 2d | 360 | 448 | 0.31 |

| 2e | 360 | 452 | 0.32 |

| 2f | 361 | 449 | 0.33 |

| 2g | 382 | 474 | 0.28 |

| 2h | 388 | 480 | 0.26 |

| 2i | 390 | 488 | 0.24 |

| 2j | 364 | 455 | 0.30 |

| 2k | 365 | 454 | 0.29 |

| 2l | 362 | 451 | 0.32 |

Rigid Planar Structures for Optoelectronic Applications

The rigid and planar geometry of fused heterocyclic compounds like naphthyridine derivatives makes them highly suitable for optoelectronic devices. nih.govCurrent time information in Bangalore, IN. This structural rigidity helps to minimize non-radiative energy losses, which is a crucial factor for efficient light emission in devices such as OLEDs. nih.govacs.org The planarity of these molecules facilitates π-stacking and charge transport, which are essential for the performance of organic electronic devices. nih.gov

The inherent stability of these fused heterocyclic systems, both thermal and photochemical, is another key advantage for their use in optoelectronic applications. Current time information in Bangalore, IN. This stability ensures the longevity and reliability of the devices in which they are incorporated. The development of novel benzo[b]chromeno[4,3,2-de] Current time information in Bangalore, IN.researchgate.netnaphthyridines highlights the focus on creating highly rigid structures to enhance the performance of materials intended for LEDs. nih.govacs.org The synthesis of these complex, rigid molecules often relies on the chemical reactivity of simpler precursors, including those with chloro-substitutions that provide a handle for further chemical transformations. nih.gov

The combination of a strong electron-donating ability and a rigid chelating skeleton in some naphthyridine-based ligands has been noted for its potential in creating materials for catalysis and optoelectronics. bldpharm.com The planarity and rigidity of these structures are not only beneficial for light emission but also for charge carrier mobility, as demonstrated in conjugated polymers incorporating an indolo-naphthyridine-dione building block which showed ultrahigh n-type mobility. nih.gov

Role in Organic Light-Emitting Diodes (OLEDs)

Naphthyridine derivatives have emerged as significant materials in the field of Organic Light-Emitting Diodes (OLEDs), particularly as emitters and host materials. nih.gov Their rigid structure and favorable electronic properties make them suitable for use in the emissive layer of OLED devices. acs.orgCurrent time information in Bangalore, IN. Specifically, heterocyclic compounds that absorb in the near-visible region and fluoresce between 400 and 700 nm are considered good candidates for OLEDs. Current time information in Bangalore, IN.

Derivatives of 1,8-naphthyridine (B1210474) have been successfully used to create OLEDs with a wide range of emission colors, from blue-green to red-orange, and even white light. researchgate.net In many cases, these naphthyridine-based materials are used as the emissive layer in multilayer OLED structures. researchgate.net The electron-rich amine group in compounds like ethyl 8-amino-1,6-naphthyridine-3-carboxylate makes them suitable for use as hole-transporting materials in OLEDs, helping to improve charge injection efficiencies. americanelements.com

Recent research has focused on developing thermally activated delayed fluorescence (TADF) emitters based on naphthyridine. These materials can harvest both singlet and triplet excitons, leading to high-efficiency OLEDs. For instance, TADF emitters using a 1,8-naphthyridine acceptor have achieved high external quantum efficiencies (EQEs). rsc.org One study reported a green TADF OLED with a maximum EQE of 16.4% and a high power efficiency of 57.1 lm/W. ambeed.com Another study on blue OLEDs based on 1,8-naphthyridine derivatives achieved a maximum EQE of up to 20.9%. rsc.org The performance of these devices is often linked to the molecular orientation and photophysical properties of the specific naphthyridine derivative used. ambeed.com

The table below presents the performance of selected OLEDs using naphthyridine-based emitters.

| Emitter Base | Host Material | Max. EQE (%) | Max. Power Efficiency (lm/W) | Emission Color |

| Phenothiazine-Naphthyridine | o-DibzBz | 16.4 | 57.1 | Green |

| DMAC-ND (1,8-Naphthyridine) | - | 14.1 | 36.9 | - |

| tBuCz-ND (1,8-Naphthyridine) | - | 20.9 | 26.5 | Blue |

Application in Dye-Sensitized Solar Cells

The application of naphthyridine derivatives extends to the field of photovoltaics, specifically in dye-sensitized solar cells (DSSCs). researchgate.net In a DSSC, a dye molecule absorbs light and injects an electron into a wide-bandgap semiconductor, generating a current. mdpi.com The properties of the dye are critical to the cell's efficiency.

Researchers have synthesized and evaluated ruthenium(II) complexes with 1,8-naphthyridine-based ligands as sensitizers in DSSCs. google.com The more delocalized and electronegative character of the 1,8-naphthyridyl moiety, compared to more common bipyridine ligands, helps to lower the energy of the ligand's π* orbital. This extends the absorption spectrum of the complex further into the red region of visible light, allowing the solar cell to harvest more light. google.com Solar cells constructed with these naphthyridine-based dyes demonstrated significantly greater incident photon-to-current efficiencies in the red and near-infrared regions compared to standard ruthenium-based dyes. google.com

While much of the research has focused on 1,8-naphthyridine derivatives, the fundamental electronic properties of the naphthyridine core are key. The development of novel organic dyes with a Donor-π-Acceptor (D-π-A) structure has been a focus of DSSC research. In this context, dibenzo[b,h] Current time information in Bangalore, IN.researchgate.netnaphthyridine has been investigated as a π-bridge in such sensitizers. The versatility of the naphthyridine scaffold, accessible from precursors like 2-Chloro-1,6-naphthyridine, allows for the systematic modification needed to optimize dye performance in solar cells.

Investigation of Photophysical Properties

The investigation of the photophysical properties of naphthyridine derivatives is crucial for understanding their potential in various applications. These studies typically involve measuring absorption and emission spectra, fluorescence quantum yields, and fluorescence lifetimes.

Research on 1,6-naphthyridine (B1220473) derivatives has shown that they possess interesting photophysical characteristics, including the ability to generate a second harmonic signal upon excitation with a laser, indicating nonlinear optical (NLO) properties. Photophysical studies on certain 1,6-naphthyridine derivatives revealed fluorescence lifetimes of around 10 nanoseconds and fluorescence quantum yields in the range of 0.05 to 0.1 in different solvents.

The photophysical properties can be significantly influenced by the substituents attached to the naphthyridine core. For example, in a series of pyrrolo[3,2-c] Current time information in Bangalore, IN.researchgate.netnaphthyridin-11(10H)-one derivatives, the introduction of electron-donating groups resulted in a red-shift (a shift to longer wavelengths) of the absorption and emission spectra, while electron-withdrawing groups caused a blue-shift (a shift to shorter wavelengths). Current time information in Bangalore, IN. This tunability is a key advantage in designing materials for specific optical applications. Current time information in Bangalore, IN.

Furthermore, studies on 1,6-naphthyridin-7(6H)-ones have demonstrated properties like solvatochromism (a change in color with solvent polarity) and large Stokes shifts (the difference between the absorption and emission maxima), which are desirable for fluorescent probes and materials. mdpi.com These detailed investigations of photophysical properties provide the fundamental knowledge required to design and synthesize new and improved naphthyridine-based materials for optoelectronics.

Catalytic Applications

2-Chloro-1,6-naphthyridine as a Precursor for Ligands in Metal Catalysis

The strategic placement of nitrogen atoms and the reactive chlorine atom makes this compound an ideal starting material for crafting ligands tailored for specific catalytic applications. The naphthyridine core provides a rigid scaffold that can support one or more metal centers, while the chloro group serves as a versatile handle for introducing a wide array of donor groups through nucleophilic substitution reactions. This allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which is crucial for controlling the activity and selectivity of the metal catalysts.

Bimetallic and Heterobimetallic Complexes

The design of dinucleating ligands capable of holding two metal centers in close proximity has been a significant area of research, driven by the potential for cooperative effects between the metals. The 1,8-naphthyridine (B1210474) scaffold, a close relative of 1,6-naphthyridine (B1220473), has been particularly popular for constructing bimetallic complexes. rsc.org These bimetallic systems are of interest for their potential to mimic the active sites of multinuclear enzymes and heterogeneous catalysts. rsc.org

For instance, unsymmetrical dinucleating phosphino (B1201336) pyridyl 1,8-naphthyridine ligands have been synthesized and used to create dicopper and ruthenium-copper heterobimetallic complexes. rsc.org In one study, the reaction of a PNNN ligand with CuCl resulted in a bimetallic complex, while reaction with a ruthenium precursor led to a monometallic species. rsc.org This selective complexation was then exploited to synthesize heterobimetallic Ru-Cu complexes. rsc.org The development of unsymmetrical naphthyridine ligands with different donor arms allows for the selective synthesis of a range of heterobimetallic complexes, highlighting the power of ligand design in creating complex metal assemblies. researchgate.net

| Complex Type | Metal Centers | Ligand Type | Reference |

| Dicopper Complex | Cu, Cu | Phosphino pyridyl 1,8-naphthyridine (PNNN) | rsc.org |

| Heterobimetallic Complex | Ru, Cu | Phosphino pyridyl 1,8-naphthyridine (PNNN) | rsc.org |

| Isostructural Heterobimetallic Series | Various | Unsymmetrical naphthyridine with mixed donors | researchgate.net |

Homogeneous Catalysis Applications

Ligands derived from naphthyridine structures have found application in homogeneous catalysis. For example, novel ruthenium (II) complexes containing 2-phenyl-1,8-naphthyridine (B10842077) derivatives have been prepared and tested as catalysts. researchgate.net The coordination mode of these ligands could be altered by changing the solvent, leading to different complex structures. researchgate.net These ruthenium complexes showed moderate activity in the hydroformylation of styrene. researchgate.net

Naphthyridine-based ligands have also been explored in hydrogenation reactions. Orthogonal procedures for the hydrogenation of kashanu.ac.irresearchgate.net- and kashanu.ac.iruni-muenchen.de-naphthyridines have been developed using either a homogeneous ruthenium precatalyst or a heterogeneous palladium catalyst, allowing for the selective reduction of one of the two pyridine (B92270) rings. acs.org

Role in C-C and C-X Coupling Reactions

The 1,5-naphthyridine (B1222797) ring system, another isomer, has been extensively used in C-C bond-forming cross-coupling reactions such as Heck, Suzuki, and Negishi reactions. mdpi.com For example, 2-chloro-1,5-naphthyridine (B1368886) has been dimerized using a Ni(0)-catalysed coupling process to create a 2,2´-bi-1,5-naphthyridine ligand. mdpi.com

Furthermore, palladium-catalyzed reactions have been employed to synthesize substituted naphthyridines. Stille, Negishi, and Suzuki couplings can introduce chloro-substituents or assemble the naphthyridine core from halogenated precursors. Iron-catalyzed cross-coupling has also been used to functionalize bis-trimethylsilylmethyl-2,7-naphthyridine. uni-muenchen.de

Hydroformylation Reactions

As mentioned previously, ruthenium complexes with 2-phenyl-1,8-naphthyridine ligands have been tested in the hydroformylation of styrene, demonstrating moderate catalytic activity. researchgate.net Other transition metal complexes, such as ruthenium carbonyl acetato complexes with bipyridine or phenanthroline ligands, have also shown activity in the hydroformylation of hex-1-ene. researchgate.net

Development of Ligand-Free Catalytic Systems

While ligands play a crucial role in many catalytic systems, the development of ligand-free catalytic processes is an area of growing interest due to potential cost reductions and simplified reaction setups. nii.ac.jp In this context, some studies have explored reactions involving naphthyridine derivatives under ligand-free conditions.

For instance, a ligand-free, manganese dioxide-catalyzed synthesis of (E)-1,2,3,4-tetrahydrobenzo[b] kashanu.ac.irresearchgate.netnaphthyridines has been reported. acs.org This process involves a dehydrogenative Friedlander annulation and subsequent C(sp3)–H functionalization. acs.org Another example is the development of a ligand-free nickel-catalyzed perfluoroalkylation of arenes and heteroarenes. rsc.org While initial studies involved Ni(III) complexes supported by naphthyridine ligands, further investigation found that a simple nickel solvated complex could functionalize arenes in the absence of a ligand. nii.ac.jprsc.org

| Catalytic System | Reaction Type | Metal Catalyst | Key Feature | Reference |

| Tetrahydrobenzo[b] kashanu.ac.irresearchgate.netnaphthyridine Synthesis | Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization | MnO2 | Ligand-free | acs.org |

| Perfluoroalkylation of Arenes | C-H Functionalization | Nickel Solvated Complex | Ligand-free | nii.ac.jprsc.org |

Agrochemical Applications

Naphthyridine Derivatives as Fungicides, Bactericides, Herbicides, and Insecticides

Naphthyridine derivatives have been systematically synthesized and evaluated for their efficacy in controlling a wide range of agricultural pests and diseases. irjet.netjetir.orgresearchgate.net The inherent biological activity of the naphthyridine nucleus can be fine-tuned through the introduction of various substituents, leading to compounds with enhanced potency and selectivity. irjet.net The presence of halogen atoms, for instance, has been noted to increase the target binding ability and stability of the resulting molecule-target complex. irjet.net

Fungicidal and Bactericidal Activity:

A significant body of research has focused on the antimicrobial properties of naphthyridine derivatives against plant pathogens. mdpi.com Numerous studies have reported their effectiveness against both fungal and bacterial strains. For example, certain 1,8-naphthyridine (B1210474) derivatives have shown activity against fungi such as Aspergillus niger and Candida albicans. mdpi.comnih.gov

In one study, novel 1,8-naphthyridine derivatives were synthesized and tested for their antimicrobial activity. The results indicated that most of the tested compounds exhibited greater antifungal than antibacterial activity. irjet.net Specifically, compounds featuring a halogen atom were found to possess both antibacterial and antifungal properties. irjet.net Another study reported the promising fungicidal activity of a series of 1,8-naphthyridine semicarbazides and amino-oxadiazole derivatives against fungal strains like Alternaria alternata, Fusarium oxysporum, and Curvularia lunata. researchgate.net Research has also shown that some 4-aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones exhibit good antifungal and antibacterial activity, with derivatives containing 4-OCH3 and 4-OH substitutions showing better antimicrobial effects. nih.gov

The bactericidal action of naphthyridine derivatives has been evaluated against a variety of bacteria. mdpi.com For instance, 1,8-naphthyridine-3-carboxylic acid amides have demonstrated very good bactericidal action towards E. coli. mdpi.com Chlorine-substituted 1,8-naphthyridine-3-carboxylic acid derivatives were found to be the most active against the tested microorganisms in one study. ijpsonline.com

Below are tables summarizing the fungicidal and bactericidal activities of selected naphthyridine derivatives from various research findings.

Table 1: Fungicidal Activity of Selected Naphthyridine Derivatives

| Compound Class/Derivative | Fungal Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Hydrazono and azo derivatives of 1,8-naphthyridine with a 4-chlorophenyl ring | Aspergillus niger, Candida albicans | Active, comparable to griseofulvin. | mdpi.com |

| 1,8-Naphthyridine-3-carboxylic acid derivatives (4a–5b2) | Candida sp. | Fungicidal, with MIC values in the range of 400-2000 µg/ml. | ijpsonline.com |

| 2-Methyl-3-(5'-aryl/aryloxymethyl-1',3',4'-oxadiazol-2'-yl)amino-1,8-naphthyridines | Alternaria alternata, Fusarium oxysporum, Curvularia lunata | Displayed a high order of antifungal activity. | researchgate.net |

| Pyrazolo[3,4-g] mdpi.comsmolecule.comnaphthyridin-5-amines (3a, 3d, 3g) with a 4-p-tolyl substituent | Candida albicans, Cryptococcus neoformans | Showed the most activity, particularly against C. albicans. | mdpi.com |

| N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives with a chloro substituent (63b, 63d) | Aspergillus niger, Candida albicans | Displayed the highest activity with MIC values from 35.5–75.5 µg/mL. | nih.gov |

Table 2: Bactericidal Activity of Selected Naphthyridine Derivatives

| Compound Class/Derivative | Bacterial Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|